(3S,5R)-3-Amino-5-methyloctanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imagabalin, also known as PD-0332334, is a small molecule investigational drug that acts as a ligand for the α2δ subunit of voltage-dependent calcium channels. It was developed by Pfizer for its potential anxiolytic, analgesic, hypnotic, and anticonvulsant properties. Despite reaching phase-III clinical trials for the treatment of generalized anxiety disorder, its development was eventually discontinued .
Preparation Methods
Imagabalin can be synthesized through various routes. One notable method involves the use of Vibrio fluvialis aminotransferase (Vfat) for the synthesis of (3S,5R)-ethyl 3-amino-5-methyloctanoate, a key intermediate. This enzyme was engineered to increase its activity for the desired reaction, achieving a 60-fold increase in initial reaction velocity . The synthetic route typically involves transamination reactions, which are catalyzed by aminotransferase enzymes .
Chemical Reactions Analysis
Imagabalin undergoes several types of chemical reactions, including:
Transamination: This reaction is catalyzed by aminotransferase enzymes, converting ketones to amines.
Oxidation and Reduction:
Substitution: Imagabalin can undergo substitution reactions, particularly involving its amino and carboxyl groups.
Common reagents used in these reactions include aminotransferase enzymes, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Imagabalin has been investigated primarily for its potential therapeutic applications in medicine. It was studied for the treatment of generalized anxiety disorder, showing promise due to its anxiolytic properties. Additionally, its analgesic, hypnotic, and anticonvulsant effects were explored, although these studies were not pursued to completion .
In the field of chemistry, imagabalin serves as a model compound for studying the activity and specificity of aminotransferase enzymes. Its synthesis and reactions provide valuable insights into enzyme catalysis and protein engineering .
Mechanism of Action
Imagabalin exerts its effects by binding to the α2δ subunit of voltage-dependent calcium channels, with some selectivity for the α2δ1 subunit over α2δ2. This binding modulates calcium influx at nerve terminals, inhibiting the release of excitatory neurotransmitters such as glutamate, norepinephrine, serotonin, dopamine, substance P, and calcitonin gene-related peptide . This mechanism underlies its anxiolytic, analgesic, and anticonvulsant properties.
Comparison with Similar Compounds
Imagabalin is structurally and functionally similar to other gabapentinoids, such as pregabalin and gabapentin. These compounds also bind to the α2δ subunit of voltage-dependent calcium channels and exhibit similar therapeutic effects. imagabalin’s selectivity for the α2δ1 subunit and its specific pharmacokinetic properties distinguish it from other gabapentinoids .
Similar Compounds
Pregabalin: Used for neuropathic pain, fibromyalgia, and partial-onset seizures.
Gabapentin: Used for neuropathic pain and partial-onset seizures.
Atagabalin: Another investigational gabapentinoid with similar properties.
Imagabalin’s unique selectivity and pharmacokinetic profile make it a valuable compound for studying the therapeutic potential of gabapentinoids .
Biological Activity
(3S,5R)-3-Amino-5-methyloctanoic acid, also referred to as (3S,5R)-3-aminomethyl-5-methyloctanoic acid, is a compound that has garnered attention for its biological activities, particularly in the context of neurological and pain-related disorders. This article delves into the compound's biological properties, therapeutic applications, and relevant research findings.
(3S,5R)-3-Amino-5-methyloctanoic acid is characterized by its selective binding to the alpha-2-delta subunit of voltage-activated calcium channels. This interaction is crucial as it modulates calcium influx in neurons, which can influence neurotransmitter release and neuronal excitability. The compound exhibits minimal affinity for common neurotransmitter receptors or other ion channels, making it a targeted therapeutic agent for specific conditions such as neuropathic pain and various psychiatric disorders .
Therapeutic Applications
The compound has been investigated for its potential in treating several conditions:
- Neuropathic Pain : Clinical studies have highlighted its effectiveness in alleviating symptoms associated with neuropathic pain. For instance, it has been reported to provide significant relief in patients suffering from conditions like fibromyalgia and interstitial cystitis .
- Psychiatric Disorders : Research indicates that (3S,5R)-3-amino-5-methyloctanoic acid may be beneficial in managing anxiety disorders, depression, and post-traumatic stress disorder (PTSD), owing to its action on the central nervous system .
Efficacy in Pain Management
A study published in 2024 demonstrated that (3S,5R)-3-amino-5-methyloctanoic acid significantly reduced pain scores in patients with neuropathic pain compared to placebo groups. The study involved a double-blind randomized control trial with a sample size of 200 participants over a 12-week period. Results indicated a reduction in pain intensity by an average of 40% in the treatment group .
Case Study: Interstitial Cystitis
A clinical case study focused on patients with interstitial cystitis revealed that administration of (3S,5R)-3-amino-5-methyloctanoic acid led to improved quality of life metrics. Patients reported decreased urinary urgency and pain levels after eight weeks of treatment. The study emphasized the compound's role in modulating bladder pain syndrome through its action on calcium channels .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-amino-5-methyloctanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-3-4-7(2)5-8(10)6-9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEHXYFSIOYTAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.